BenchChemオンラインストアへようこそ!

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Bioisosterism Physicochemical Properties Drug Discovery

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate offers a unique chiral BCP scaffold with differentiated hydroxyl and methyl ester groups. This enables sequential derivatization impossible with symmetric 1,3-difunctionalized BCPs. Use as a phenyl/tert-butyl bioisostere to improve solubility, permeability, and metabolic stability in drug candidates. Employ the free alcohol for initial conjugation and the ester for subsequent modification in PROTAC linker design. Available in research to bulk quantities with rigorous analytical certification.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 2092825-26-6
Cat. No. B6305340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
CAS2092825-26-6
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)O
InChIInChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3
InChIKeyRAUBVFRZOUPDOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate: Overview of a Functionalized BCP Scaffold for Bioisostere-Driven Drug Discovery


Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS 2092825-26-6, C₇H₁₀O₃, MW 142.15) is a member of the bicyclo[1.1.1]pentane (BCP) family, a class of highly strained, sp³-rich, three-dimensional bridged hydrocarbons [1]. BCPs have gained prominence in medicinal chemistry as effective bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [2]. The incorporation of a 3-hydroxy group and a methyl ester on the BCP core imparts a stereocenter at the C3 position and provides orthogonal synthetic handles for downstream derivatization, distinguishing this compound from unfunctionalized BCPs or symmetrical BCP diesters.

Why Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate Cannot Be Simply Replaced by Other BCP Derivatives


While the BCP core is widely recognized for its bioisosteric advantages, specific functionalization patterns on the BCP ring are not interchangeable. The 3-hydroxy group in methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate introduces a chiral center, rendering the molecule asymmetric and enabling enantioselective applications that achiral BCP analogs (e.g., BCP itself, 1,3-dicarboxylic acid derivatives) cannot address [1]. Furthermore, compared to the more common symmetrical 1,3-difunctionalized BCPs, the differential ester and alcohol groups provide chemoselective reactivity, allowing for sequential derivatization strategies that are impossible with symmetric diesters or diacids. Therefore, substituting this compound with a different BCP derivative would result in a loss of chiral information or alter the available synthetic pathway, critically impacting downstream applications.

Quantitative Differentiation Evidence for Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate


BCP vs. Phenyl Ring Bioisosterism: Quantified Improvements in Physicochemical Properties

The bicyclo[1.1.1]pentane (BCP) motif is a validated bioisostere for para-substituted phenyl rings [1]. In a direct comparison study, replacing the central fluorophenyl ring of γ-secretase inhibitor BMS-708,163 with a BCP motif (leading to compound 3) resulted in an equipotent inhibitor with significant quantitative improvements in both passive permeability (PAMPA assay) and aqueous solubility (kinetic solubility assay) [2].

Bioisosterism Physicochemical Properties Drug Discovery

Chiral BCP Scaffold: Enabling Enantioselective Synthesis vs. Achiral BCP Analogs

Unlike achiral BCPs (e.g., bicyclo[1.1.1]pentane, or symmetric 1,3-diesters) which cannot confer stereochemical information, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate possesses a chiral center at the C3 position. This feature is essential for synthesizing enantiomerically enriched compounds [1]. Catalytic methodologies for generating α-chiral BCPs are an active area of research, with recent advances achieving high enantioselectivity (e.g., up to 99:1 er) in related systems [1]. The inherent chirality of the target compound makes it a privileged starting material for constructing stereochemically defined BCP-containing molecules, a capability that achiral BCP analogs lack.

Enantioselective Synthesis Chiral Building Blocks Drug Design

PROTAC Linker Application: A Specific Use-Case for 3-Hydroxy BCP Carboxylic Acid Derivatives

The closely related compound 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-08-5) is explicitly identified and commercially supplied as a PROTAC (PROteolysis TArgeting Chimera) linker . This application leverages the BCP core`s rigidity and the orthogonal reactivity of the carboxylic acid and hydroxyl groups for conjugating an E3 ligase ligand and a target protein ligand. Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, with its methyl ester-protected carboxylic acid, offers a similar bifunctional handle. The ester allows for controlled deprotection, enabling stepwise PROTAC assembly and preventing unwanted side reactions during initial conjugation steps.

PROTACs Linker Chemistry Targeted Protein Degradation

Metabolic Stability Advantages of the BCP Core over Phenyl Rings

The introduction of a bicyclo[1.1.1]pentane (BCP) motif into a drug scaffold is a proven strategy for improving in vitro metabolic stability [1]. In a medicinal chemistry program for Hepatitis C NS5B inhibitors, the replacement of a specific moiety with a BCP group was undertaken specifically to address metabolic stability issues, leading to improved outcomes [2]. Furthermore, the strained, sp³-rich nature of the BCP core imparts high bond strength and metabolic resistance to its C-H bonds, a property not shared by the flat, sp²-hybridized phenyl ring [3].

Metabolic Stability In Vitro ADME Bioisosterism

Recommended Applications of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate Based on Differentiating Evidence


Synthesis of Enantiomerically Pure Chiral BCP Derivatives for Drug Discovery

As a chiral, bifunctional building block, methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is ideally suited for the synthesis of stereochemically defined lead compounds. Its inherent chirality allows for the construction of enantiopure drug candidates, a critical requirement in modern medicinal chemistry [1]. This scenario is directly supported by the compound`s demonstrated utility as a chiral scaffold in asymmetric synthesis methodologies [1].

Stepwise Construction of PROTACs (PROteolysis TArgeting Chimeras) via Orthogonal Conjugation

The target compound`s differentiated functional groups (hydroxyl and methyl ester) provide orthogonal reactivity, enabling a controlled, stepwise assembly of bifunctional PROTAC molecules [1]. The ester can be hydrolyzed to the free carboxylic acid at a desired stage, while the free hydroxyl group can be used for initial conjugation. This application is based on the established use of the related 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid as a PROTAC linker [1].

Lead Optimization for Improved Physicochemical and ADME Properties

This BCP derivative serves as a key building block for replacing phenyl rings in existing lead series to enhance properties such as aqueous solubility, passive permeability, and metabolic stability [1][2]. Its incorporation can help medicinal chemists overcome common liabilities associated with flat, aromatic scaffolds and achieve a more favorable drug-likeness profile [2].

Synthesis of Advanced BCP-Containing Intermediates via Chemoselective Derivatization

The presence of both a free alcohol and a protected carboxylic acid allows for selective functionalization. For instance, the alcohol can be reacted (e.g., alkylated, oxidized, or converted to a leaving group) without affecting the ester, or the ester can be selectively reduced. This chemoselectivity makes it a versatile and valuable intermediate for preparing a wide array of more complex BCP derivatives that would be difficult or impossible to access from symmetric starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.